molecular formula C10H21NO2 B1445250 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol CAS No. 1344288-73-8

1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol

Cat. No. B1445250
M. Wt: 187.28 g/mol
InChI Key: VLDARPZOBMMLOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol is a chemical compound with the CAS Number: 1344288-73-8 . It has a molecular weight of 187.28 and its IUPAC name is 1-[2-(hydroxymethyl)-2-methylbutyl]pyrrolidin-3-ol . The compound is stored at room temperature and is in the form of an oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H21NO2/c1-3-10(2,8-12)7-11-5-4-9(13)6-11/h9,12-13H,3-8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The physical form of 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol is an oil . It is stored at room temperature .

Scientific Research Applications

“1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol” is a type of pyrrolidine . Pyrrolidines are five-membered nitrogen heterocycles that are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

  • Drug Discovery

    • Pyrrolidines are used as a scaffold for novel biologically active compounds . They are used to design new compounds with different biological profiles .
    • The stereogenicity of carbons in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
  • Synthesis of Anti-depressant Molecules

    • Pyrrolidines can be used in the synthesis of anti-depressant molecules . Under hydrogen-borrowing conditions, they can be used in the selective hydro-amination of allyl alcohols .

Safety And Hazards

The safety information for this compound includes several hazard statements: H302, H315, H318, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.

properties

IUPAC Name

1-[2-(hydroxymethyl)-2-methylbutyl]pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-3-10(2,8-12)7-11-5-4-9(13)6-11/h9,12-13H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDARPZOBMMLOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CN1CCC(C1)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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